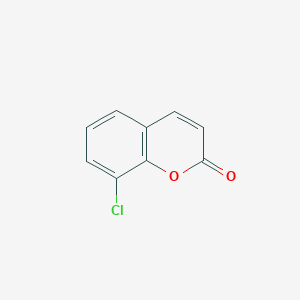

8-Chloro-2H-chromen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

33491-29-1 |

|---|---|

Molecular Formula |

C9H5ClO2 |

Molecular Weight |

180.59 g/mol |

IUPAC Name |

8-chlorochromen-2-one |

InChI |

InChI=1S/C9H5ClO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H |

InChI Key |

VJSCJTIZNLCOJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=O)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Chloro 2h Chromen 2 One and Its Functionalized Analogues

Regioselective Synthesis of 8-Chloro-2H-chromen-2-one Core

Synthesis from Chlorinated Phenolic Precursors

A primary and widely applied method for the synthesis of coumarins from phenolic precursors is the Pechmann condensation. rsc.orgiiste.org This reaction typically involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. researchgate.net For the synthesis of this compound, a suitable starting material would be a 2-chlorophenol (B165306) derivative.

The general mechanism of the Pechmann reaction involves an initial transesterification followed by an intramolecular electrophilic substitution (hydroxyalkylation) and subsequent dehydration. rasayanjournal.co.inscispace.com The reaction's success and efficiency depend on the reactivity of the phenol and the choice of catalyst. arkat-usa.org While classic methods often employed strong mineral acids like sulfuric acid, which can lead to corrosion and waste generation, modern approaches utilize various solid acid catalysts. iiste.orgscispace.com

For instance, the synthesis of 8-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one has been documented, highlighting the use of chlorinated phenolic precursors in constructing such scaffolds. nih.gov The reaction of a chlorinated phenol with an appropriate β-ketoester under acidic conditions facilitates the formation of the chlorinated chromen-2-one core.

Palladium-Mediated Cross-Coupling Reactions for Halogenated Scaffold Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for the functionalization of pre-formed halogenated coumarin (B35378) scaffolds. encyclopedia.pubresearchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are frequently used to introduce aryl, vinyl, or alkyl substituents onto the coumarin ring system. encyclopedia.pubttu.edu

The Suzuki-Miyaura reaction, in particular, has been effectively used for the synthesis of 4-arylcoumarins by coupling 4-halocoumarins (e.g., 4-chlorocoumarins) or 4-trifluoromethylsulfonyloxycoumarins with various arylboronic acids. ttu.eduresearchgate.net An efficient palladium-catalyzed Suzuki cross-coupling has been developed for sterically hindered 4-chlorocoumarin derivatives with air- and moisture-stable potassium organotrifluoroborates, yielding a range of novel alkyl, aryl, and vinyl substituted coumarins. ttu.edu This demonstrates that the chlorine atom at other positions, such as C-8 in this compound, can similarly serve as a handle for further derivatization, allowing for the construction of complex functionalized analogues.

A modified, one-pot Suzuki coupling approach has been developed where a polyphenol, such as 4-methyl-7-hydroxy coumarin, is converted in situ to a coumarin imidazylate and then coupled with a boronic acid to yield the desired aryl-substituted coumarin. mdpi.com This methodology highlights the adaptability of palladium-catalyzed reactions for the efficient derivatization of the coumarin core. mdpi.com

| Reaction Type | Coupling Partners | Catalyst System (Example) | Result | Reference |

| Suzuki-Miyaura Coupling | 4-Chlorocoumarin derivatives + Potassium organotrifluoroborates | Pd-catalyst | Synthesis of 4-alkyl, 4-aryl, and 4-vinyl coumarins | ttu.edu |

| Suzuki-Miyaura Coupling | 7-Alkoxy-3-bromo-4-methylcoumarin + Aryl boronic MIDA esters | Pd(OAc)2/XPhos, K2CO3 | Synthesis of 3-aryl-substituted coumarins | worktribe.com |

| Suzuki-Miyaura Coupling | 4-methyl-7-hydroxy coumarin (as imidazylate) + Arylboronic acids | PdCl2(PPh3)2, Na2CO3 | One-pot synthesis of 7-aryl-4-methylcoumarins | mdpi.com |

| Oxidative Heck Coupling | Coumarins + Arylboronic acids | Pd-catalyst | Access to 4-arylcoumarins | ttu.edu |

Advanced and Sustainable Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing coumarin derivatives. news-medical.netresearchgate.net These advanced strategies aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. jetir.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful technique for accelerating organic reactions, including the synthesis of coumarins. researchgate.netnih.gov In the context of the Pechmann condensation, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. rasayanjournal.co.intandfonline.comijsart.com

The synthesis of 4-methyl coumarins via a microwave-assisted Pechmann condensation using various phenols and ethyl acetoacetate (B1235776) with Lewis acid catalysts (e.g., SnCl2·2H2O, AlCl3) under solvent-free conditions has been successfully demonstrated. rasayanjournal.co.inresearchgate.net Similarly, using FeF3 as a catalyst under microwave irradiation provides a rapid and efficient solvent-free one-pot synthesis of coumarin derivatives. nih.gov These methods are characterized by their simplicity, cost-effectiveness, and enhanced efficiency, making them attractive for the synthesis of this compound. tandfonline.com

Table: Comparison of Conventional vs. Microwave-Assisted Pechmann Condensation

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Several hours | Several minutes | nih.govtandfonline.comijsart.com |

| Energy Consumption | High | Low | news-medical.netresearchgate.net |

| Product Yield | Moderate to Good | Good to Excellent | rasayanjournal.co.innih.gov |

| Conditions | Often requires high temperatures and solvents | Can be performed under solvent-free conditions | rasayanjournal.co.innih.gov |

Solvent-Free Reaction Conditions

Eliminating volatile and often toxic organic solvents is a key goal of green chemistry. jetir.org Solvent-free, or neat, reaction conditions have been successfully applied to coumarin synthesis, reducing environmental impact and simplifying product purification. rsc.orgresearchgate.net

Mechanochemistry, which involves inducing reactions by mechanical force such as grinding or ball-milling, is a prominent solvent-free technique. rsc.orggordon.edu A green protocol for the Pechmann condensation has been developed using ball milling at ambient temperature with methanesulfonic acid as a catalyst, affording high yields of coumarins without the need for hazardous solvents or chromatographic purification. rsc.orgrsc.org Another approach involves simply grinding a phenol and a β-ketoester with a solid acid catalyst like p-toluenesulfonic acid at room temperature. researchgate.net These methods are notable for their low cost, scalability, and significantly reduced environmental footprint. rsc.org

Application of Heterogeneous Catalysts

The use of heterogeneous catalysts offers significant advantages over their homogeneous counterparts, primarily their ease of separation from the reaction mixture and their potential for recovery and reuse. scispace.comresearchgate.net This aligns with green chemistry principles by minimizing catalyst waste. jetir.org

Several types of recyclable heterogeneous catalysts have been employed for coumarin synthesis via the Pechmann condensation:

ZnFe2O4 Nanoparticles: Magnetic zinc ferrite (B1171679) (ZnFe2O4) nanoparticles have been used as an efficient and recyclable catalyst for the Pechmann condensation of phenols and β-ketoesters under solvent-free conditions at 80°C, resulting in excellent product yields (85-98%). jsynthchem.comjsynthchem.com The catalyst can be easily recovered using an external magnet. civilica.com

Other Metal-Based Catalysts: Ti(IV)-doped ZnO nanoparticles (e.g., Zn0.925Ti0.075O) have proven to be highly active and recyclable catalysts for the Pechmann condensation. nih.govacs.org Recyclable SnO2 nanoparticles have also been shown to effectively catalyze the reaction at room temperature. nih.gov

Solid Acid Catalysts: Silica-supported catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO4·SiO2), silica (B1680970) chloride, and zirconyl chloride (ZrOCl2·8H2O/SiO2), serve as effective solid acids for the Pechmann reaction under solvent-free conditions, avoiding corrosive and hazardous liquid acids. jetir.orgresearchgate.net

Table: Examples of Heterogeneous Catalysts in Coumarin Synthesis

| Catalyst | Reaction | Conditions | Key Advantages | Reference |

| ZnFe2O4 Nanoparticles | Pechmann Condensation | Solvent-free, 80°C | Magnetically recoverable, reusable, high yields | jsynthchem.comjsynthchem.com |

| Zn0.925Ti0.075O NPs | Pechmann Condensation | Solvent-free, 110°C | High activity, recyclable, broad substrate scope | nih.govacs.org |

| SnO2 Nanoparticles | Pechmann Condensation | Ethanol (B145695), Room Temp. | Recyclable, mild conditions, excellent yields | nih.gov |

| NaHSO4·SiO2 | Pechmann Condensation | Solvent-free | Recyclable, avoids liquid acid waste | researchgate.net |

Green Chemistry Principles in Chromen-2-one Derivatization

The principles of green chemistry are broadly applicable not only to the initial synthesis of the chromen-2-one core but also to its subsequent derivatization. iajesm.inresearchgate.net Derivatization is crucial for tuning the properties of the coumarin scaffold for various applications. researchgate.netnih.gov

Green approaches to derivatization encompass the strategies mentioned previously, such as the use of microwave irradiation, solvent-free conditions, and heterogeneous catalysis. news-medical.netresearchgate.net For example, multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for building molecular complexity. One-pot MCRs for synthesizing functionalized chromenes using environmentally friendly catalysts like biogenic ZnO nanoparticles in aqueous media have been reported. Similarly, the Mannich reaction, used to introduce N-alkyl substituents onto the chromone (B188151) scaffold, can be performed as part of a green synthetic sequence. nih.gov These methods reduce the number of synthetic steps, minimize waste, and often operate under milder conditions than traditional multi-step syntheses. iajesm.in

By integrating these sustainable practices, the synthesis and functionalization of this compound and its analogues can be achieved with greater efficiency and a reduced environmental impact. news-medical.net

Derivatization and Functionalization at Specific Positions

The strategic functionalization of the this compound core is crucial for creating a diverse library of derivatives. Modifications are commonly introduced at the C-3 and C-4 positions, as well as through the incorporation of additional functional groups like amines and hydroxyls, or by fusing the coumarin ring with other heterocyclic systems to form hybrid compounds.

A common strategy for introducing substituents at the C-3 position of the coumarin ring involves the use of a 3-(bromoacetyl)-2H-chromen-2-one intermediate. This versatile precursor allows for the synthesis of a wide range of heterocyclic derivatives, including those containing a thiazole (B1198619) ring.

The synthesis of 3-(thiazolyl)-2H-chromen-2-one derivatives often employs the Hantzsch thiazole synthesis. This method involves the cyclocondensation of a 3-(bromoacetyl)coumarin (B1271225) derivative with a thioamide or a related compound. For instance, the reaction of a substituted 3-(2-bromoacetyl)coumarin with thioacetamide (B46855) in a solvent like methanol (B129727) or ethanol under reflux conditions yields the corresponding 3-(2-methylthiazol-4-yl)-2H-chromen-2-one. rsc.orgnih.gov Similarly, reacting the bromoacetyl precursor with potassium thiocyanate (B1210189) in ethanol leads to the formation of 3-(2-ethoxythiazol-4-yl)-2H-chromen-2-one. rsc.orgnih.gov

This synthetic approach has been applied to create complex hybrid molecules. In one study, various substituted 3-(2-bromoacetyl)coumarins, including an 8-chloro variant, were condensed with 5-((1H-benzo[d] Current time information in Bangalore, IN.nih.govconicet.gov.artriazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol in ethanol. This reaction produced a series of novel benzotriazolyl methyl[1,2,4-triazolo][3,4-b]thiadiazinyl substituted chromen-2-ones. asianpubs.org Another approach involves the synthesis of 3-(benzoxazol-2-yl)-8-chloro-2H-chromen-2-one. ingentaconnect.com

Table 1: Examples of 3-Substituted this compound Derivatives

| Compound Name | Structure | Synthetic Precursors | Reference |

| 3-(Benzoxazol-2-yl)-8-chloro-2H-chromen-2-one | 8-chloro-3-(2-oxo-2H-chromene-3-carbonyl) chloride, 2-aminophenol | ingentaconnect.com | |

| 7-(Benzotriazol-1-ylmethyl)-3-(8-chloro-2-oxo-2H-chromen-3-yl)-7H- Current time information in Bangalore, IN.conicet.gov.artandfonline.comthiadiazino[3,2-b] Current time information in Bangalore, IN.nih.govtandfonline.comtriazine | 8-Chloro-3-(2-bromoacetyl)-2H-chromen-2-one, 5-((1H-benzo[d] Current time information in Bangalore, IN.nih.govconicet.gov.artriazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol | asianpubs.org |

The introduction of hydroxyl and amino groups onto the this compound framework can be achieved through multi-step synthetic sequences. A notable example is the synthesis of 4-(4-aminophenyl)-8-chloro-7-hydroxy-2H-chromen-2-one. nih.govtandfonline.com

The synthesis begins with a Pechmann condensation reaction. 2-Chlororesorcinol (B1584398) is treated with ethyl 4-nitrophenylacetate in the presence of concentrated sulfuric acid. nih.govtandfonline.com This acid-catalyzed reaction yields 8-chloro-7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one. nih.govtandfonline.comresearchgate.net

In the subsequent step, the nitro group of the intermediate is reduced to a primary amine. This reduction is commonly performed using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst in ethanol under reflux, affording the final product, 4-(4-aminophenyl)-8-chloro-7-hydroxy-2H-chromen-2-one. nih.govtandfonline.comresearchgate.net

Table 2: Synthesis of 4-(4-aminophenyl)-8-chloro-7-hydroxy-2H-chromen-2-one

| Compound Name | Structure | Synthesis Step | Key Reagents | Reference |

| 8-Chloro-7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one | Pechmann Condensation | 2-Chlororesorcinol, Ethyl 4-nitrophenylacetate, H₂SO₄ | nih.govtandfonline.comresearchgate.net | |

| 4-(4-Aminophenyl)-8-chloro-7-hydroxy-2H-chromen-2-one | Nitro Group Reduction | Hydrazine hydrate, Pd/C, Ethanol | nih.govtandfonline.comresearchgate.net |

Fusing the this compound moiety with other heterocyclic systems is a powerful strategy for creating hybrid compounds with unique structural features. These syntheses often leverage the reactivity of functionalized coumarin precursors.

One such class of hybrid molecules includes coumarin-benzothiazole and coumarin-benzoxazole structures. For example, 3-(benzo[d]oxazol-2-yl)-8-chloro-2H-chromen-2-one has been synthesized, demonstrating the successful linkage of the coumarin and benzoxazole (B165842) rings. ingentaconnect.com

Another complex hybrid system involves the condensation of 8-chloro-3-(2-bromoacetyl)-2H-chromen-2-one with a pre-synthesized triazole-thiol intermediate, specifically 5-((1H-benzo[d] Current time information in Bangalore, IN.nih.govconicet.gov.artriazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol. asianpubs.org The reaction, carried out in ethanol, results in the formation of a complex thiadiazine-triazine fused system attached to the C-3 position of the 8-chloro-coumarin core, yielding 7-(benzotriazol-1-ylmethyl)-3-(8-chloro-2-oxo-2H-chromen-3-yl)-7H- Current time information in Bangalore, IN.conicet.gov.artandfonline.comthiadiazino[3,2-b] Current time information in Bangalore, IN.nih.govtandfonline.comtriazine. asianpubs.org These examples highlight the utility of the this compound scaffold in constructing intricate molecular architectures.

Table 3: Examples of Hybrid Compounds Featuring the this compound Moiety

| Hybrid Compound Class | Specific Example | Synthetic Strategy | Reference |

| Coumarin-Benzoxazole | 3-(Benzoxazol-2-yl)-8-chloro-2H-chromen-2-one | Condensation of a 3-carbonyl chloride coumarin with 2-aminophenol | ingentaconnect.com |

| Coumarin-Triazolo-Thiadiazine | 7-(Benzotriazol-1-ylmethyl)-3-(8-chloro-2-oxo-2H-chromen-3-yl)-7H- Current time information in Bangalore, IN.conicet.gov.artandfonline.comthiadiazino[3,2-b] Current time information in Bangalore, IN.nih.govtandfonline.comtriazine | Condensation of 8-chloro-3-(2-bromoacetyl)-2H-chromen-2-one with a triazole-thiol derivative | asianpubs.org |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR spectroscopy of 8-Chloro-2H-chromen-2-one, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton in the molecule. rsc.org The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), are instrumental in assigning these protons.

In a typical ¹H NMR spectrum of this compound, the protons on the chromene ring system exhibit characteristic chemical shifts. For instance, the proton at position 4 (H-4) typically appears as a doublet with a specific coupling constant, indicating its interaction with the adjacent proton at position 3. rsc.org The aromatic protons on the benzene (B151609) ring also show distinct signals, with their chemical shifts and splitting patterns influenced by the presence of the chlorine atom at position 8. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.71 | d | 9.6 |

| H-5 | 7.59 | d | 7.9 |

| H-7 | 7.41 | d | 7.7 |

| H-6 | 7.23 | t | 7.8 |

| H-3 | 6.47 | d | 9.6 |

| Source: Supporting Information for Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. rsc.org |

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed picture of the carbon framework of this compound. rsc.org Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for a complete carbon count and analysis of the chemical environment of each carbon.

The carbonyl carbon of the lactone ring (C-2) is typically observed at a downfield chemical shift, a characteristic feature of coumarins. The carbon atoms in the aromatic ring and the vinyl carbons of the pyrone ring also have specific chemical shift ranges that aid in their assignment. rsc.org The carbon directly bonded to the chlorine atom (C-8) will also show a characteristic shift.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-2 | 159.5 |

| C-8a | 149.8 |

| C-4 | 143.1 |

| C-7 | 132.3 |

| C-5 | 126.4 |

| C-4a | 124.7 |

| C-8 | 121.8 |

| C-6 | 120.1 |

| C-3 | 117.4 |

| Source: Supporting Information for Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. rsc.org |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. ceon.rsresearchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show cross-peaks between H-3 and H-4, and among the coupled protons on the benzene ring, helping to trace the proton-proton connectivity. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is invaluable for assigning carbon signals based on the already-known proton assignments. For example, the signal for H-3 would correlate with the signal for C-3. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, the H-4 proton would show a correlation to the C-2 carbonyl carbon and the C-5 carbon, confirming their proximity in the structure. mdpi.comsdsu.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The IR spectrum displays absorption bands at specific frequencies (in wavenumbers, cm⁻¹) corresponding to the vibrational modes of different bonds.

Key characteristic absorption bands for this compound include:

A strong absorption band around 1731 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching of the α,β-unsaturated lactone ring. ingentaconnect.com

Bands in the region of 1600-1450 cm⁻¹ corresponding to the C=C stretching vibrations of the aromatic ring. ingentaconnect.com

Vibrations associated with the C-Cl bond, which are typically found in the lower frequency region of the spectrum.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1731 | C=O Stretch (Lactone) |

| 1599, 1556, 1480, 1446 | C=C Stretch (Aromatic) |

| Source: Synthesis and cytotoxic evaluation of benzoxazole (B165842)/benzothiazole-2-imino-coumarin hybrids and their coumarin (B35378) analogues as potenti. ingentaconnect.com |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. google.com The fragmentation pattern observed in the mass spectrum can also provide structural information. google.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing highly accurate mass measurements. This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence. For coumarin derivatives, including chlorinated variants, HRMS is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

In the study of coumarin derivatives, HRMS has been successfully used to confirm molecular formulas. For instance, the molecular formula for a novel coumarin derivative, 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one, was determined as C₁₇H₁₄N₂O₅ based on its [M]⁺ ion at m/z 326.0915 in high-resolution electron impact mass spectrometry (HR-EIMS). ceon.rs Similarly, for N-alkylated coumarin-sulfonamide hybrids, HRMS analysis confirmed their structures. mdpi.com In the characterization of a chloro-containing hybrid molecule, HRMS analysis verified the mass of (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, with a calculated m/z of 328.0735 for [M+H]⁺ and a found value of 328.0733. mdpi.com These examples underscore the power of HRMS in providing the exact molecular formula, a fundamental piece of data for any new chemical entity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing thermally labile and polar molecules, as it typically produces intact molecular ions with minimal fragmentation. nih.gov This method is widely applied in the analysis of coumarin derivatives to determine their molecular weights and to study their fragmentation patterns, which can provide valuable structural information.

ESI-MS has been employed in the characterization of various coumarin-based compounds. For example, in the synthesis of 8-chloro-3-(2-(2-propoxyphenylamino)thiazol-4-yl)-2H-chromen-2-one, ESI-MS showed the [M+1]⁺ ion at m/z 413.0. google.com The technique is often coupled with tandem mass spectrometry (MS/MS) to further elucidate fragmentation pathways. uminho.pt In a study of 2H-chromenes derived from carbazoles, ESI-MS spectra revealed the protonated molecule [M+H]⁺ for all compounds. uminho.pt The fragmentation of these ions provides insights into the structure of the molecules. uminho.pt

| Compound | Ionization Mode | Observed m/z | Reference |

| 8-chloro-3-(2-(2-propoxyphenylamino)thiazol-4-yl)-2H-chromen-2-one | ESI+ | 413.0 [M+1]⁺ | google.com |

| 1-(2-methoxy-5-methylphenyl)thiourea | ESI+ | 197.0 [M+1]⁺ | google.com |

| (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide | ESI+ | 328.0733 [M+H]⁺ | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible radiation by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure of the molecule, particularly the presence of chromophores—groups of atoms that absorb light. bioglobax.com For coumarin derivatives, UV-Vis spectroscopy is a routine technique used for characterization and to observe the effects of different substituents on the electronic transitions.

The absorption bands in a UV-Vis spectrum are typically broad and can be attributed to specific electronic transitions, such as π → π* and n → π* transitions. libretexts.orgdavuniversity.orgchemtube3d.com In coumarins, the conjugated system gives rise to characteristic absorptions. The position and intensity (molar absorptivity, ε) of these absorption maxima (λ_max) can be influenced by the solvent and the presence of auxochromes, which are substituents that can modify the absorption of a chromophore. For example, in the characterization of (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, the UV-Vis spectrum in methanol (B129727) showed absorption maxima at 240 nm, 322 nm, and 350 nm, with corresponding molar absorptivities. mdpi.com

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) | Reference |

| (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide | Methanol | 240 | 24,500 | mdpi.com |

| 322 | 12,200 | mdpi.com | ||

| 350 | 18,700 | mdpi.com |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. In the context of "this compound" and related coumarins, Thin Layer Chromatography (TLC) and Preparative High-Performance Liquid Chromatography (Pre-HPLC) are two commonly employed methods.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, assess the purity of a compound, and identify components in a mixture. umich.edulibretexts.orgeag.comijrti.org It involves spotting a sample onto a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel, on a flat carrier, and developing the plate in a sealed chamber with a suitable solvent system (the mobile phase). umich.eduijrti.org The components of the mixture move up the plate at different rates, resulting in their separation. eag.com The retention factor (R_f), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. eag.com

TLC is frequently used in the synthesis of coumarin derivatives. For instance, the reaction to produce 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]... is monitored by TLC. In the separation of impurities from 8-chlorotheophylline, TLC was used to separate four components, with the main compound having an R_f of 0.852. nih.gov

Preparative High-Performance Liquid Chromatography (Pre-HPLC) is a powerful technique used for the isolation and purification of compounds from complex mixtures on a larger scale than analytical HPLC. nih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. Pre-HPLC is particularly valuable for obtaining pure samples of target compounds for further structural elucidation and biological testing.

In the synthesis of coumarin derivatives, Pre-HPLC is often the method of choice for purification. For example, in the preparation of 8-chloro-3-(2-(3-methoxypyridin-4-ylamino)thiazol-4-yl)-2H-chromen-2-one, the final product was purified by Pre-HPLC. google.com This highlights its importance in obtaining highly pure materials from reaction mixtures that may contain starting materials, by-products, and other impurities.

Thin Layer Chromatography (TLC)

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions. This provides definitive proof of a molecule's connectivity and conformation in the solid state.

The application of X-ray crystallography has been crucial in confirming the structures of various coumarin derivatives. For instance, the molecular and supramolecular structures of 8-chloro- and 8-bromo-1-phenyl-chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction, revealing that they are isomorphs and crystallize in a triclinic system. nih.gov In another study, the crystal structure of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) was determined to be in the monoclinic, P2₁ space group, with the packing controlled by C-H···O hydrogen bonds and C-H···Cl interactions. researchgate.net Similarly, the structures of other coumarin derivatives have been elucidated, providing detailed information on their molecular geometry and packing in the crystal lattice. iucr.orgiucr.org

| Compound | Crystal System | Space Group | Reference |

| 8-chloro-1-phenyl-chromeno[4,3-c]pyrazol-4-one isomer | Triclinic | P-1 | nih.gov |

| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | Monoclinic | P2₁ | researchgate.net |

| 2-oxo-2H-chromen-4-yl 4-bromobenzoate | Orthorhombic | P2₁2₁2₁ | iucr.org |

| 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate | - | - | iucr.org |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. measurlabs.com The method is based on the complete combustion of a small, precisely weighed amount of the substance in a high-temperature environment with an excess of oxygen. measurlabs.com This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides that are subsequently reduced to N₂. measurlabs.com These combustion products are then separated and quantified by a detector, allowing for the calculation of the percentage of each element in the original sample. measurlabs.com

For compounds like this compound, which also contains chlorine and oxygen, the analysis can be extended or the oxygen percentage can be inferred. This technique is crucial for verifying the empirical formula of a newly synthesized compound. By comparing the experimentally determined elemental percentages with the theoretically calculated values based on the proposed chemical formula (C₉H₅ClO₂), researchers can confirm the purity and compositional integrity of the synthesized molecule. asianpubs.org

Detailed research findings for this compound have validated its elemental composition. A study reported the synthesis and characterization of this compound, presenting both the calculated and experimentally found elemental values. asianpubs.org The close correlation between the theoretical and observed percentages confirms the successful synthesis of the target compound. asianpubs.org

The theoretical elemental composition of this compound (Molecular Formula: C₉H₅ClO₂) is calculated as follows:

Carbon (C): 59.84%

Hydrogen (H): 2.75%

Chlorine (Cl): 19.60%

Oxygen (O): 17.70%

Experimental results from analysis have shown values that are in strong agreement with these calculations. asianpubs.org

Interactive Table: Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Found Percentage (%) asianpubs.org |

| Carbon (C) | 59.84 | 59.86 |

| Hydrogen (H) | 2.75 | 2.79 |

| Chlorine (Cl) | 19.60 | 19.63 |

| Oxygen (O) | 17.70 | 17.72 |

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Fundamental Principles of SAR in Chromen-2-one Research

The biological activity of coumarin (B35378) derivatives, including 8-Chloro-2H-chromen-2-one, is intricately linked to the substitution pattern on the core benzopyrone ring. researchgate.net The nature and position of these substituents significantly influence the molecule's interaction with biological targets. mdpi.com

Impact of Substituent Position on Biological Activity

The position of substituents on the 2H-chromen-2-one scaffold is a critical determinant of biological efficacy. researchgate.net For instance, substitutions at the C-3 and C-4 positions are frequently explored for developing new antibacterial agents. arkajainuniversity.ac.in Modifications at the C-7 position have also been a major focus, particularly in the development of Monoamine Oxidase (MAO) inhibitors. nih.gov

In the context of anti-inflammatory activity, derivatives with substituents at positions 3 and 4 often feature aliphatic chains, aromatic rings, or nitrogen-containing heterocycles. mdpi.com Halogens, such as chlorine and bromine, are commonly introduced at the C-6 position as they have been observed to enhance the activity of the molecule. mdpi.com The C-8 position, as seen in this compound, is also a site for substitution that can significantly modulate biological activity. mdpi.comnih.gov For example, a series of 8-substituted coumarins demonstrated selective inhibitory activity against human carbonic anhydrase IX and XII. nih.gov

Electronic and Steric Effects of Substituents on Molecular Interactions

The electronic and steric properties of substituents play a pivotal role in the molecular interactions of chromen-2-one derivatives. mdpi.com The 2H-chromen-2-one ring itself is planar, aromatic, and lipophilic, enabling it to engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within biological targets. mdpi.com

Electron-withdrawing groups, such as the chloro group in this compound, can influence the electronic distribution within the aromatic system. This alteration in electronic properties can affect the molecule's stability and its interactions with target proteins. For instance, in the context of MAO-B inhibitors, the introduction of chloro- and bromo-atoms led to potent inhibitors, with the affinity being controlled by both lipophilic interactions and steric hindrance. uniba.it

Role of Substituents in Modulating Lipophilicity and Hydrophobicity for Biological Entry

Substituents on the chromen-2-one scaffold significantly influence its lipophilicity, which is a crucial factor for its ability to cross biological membranes and reach its target. mdpi.comresearchgate.net The planar and aromatic nature of the coumarin ring contributes to its inherent lipophilicity, facilitating interactions with lipophilic binding sites. mdpi.com

The introduction of different functional groups can fine-tune this property. For instance, in the study of coumarin-based MAO-B inhibitors, lipophilicity was identified as a key property in modulating their inhibitory potency. researchgate.net The presence of hydrophobic amino acids at the entrance of the enzyme's active site favors the hydrophobic interaction of aryl substituents at position 7 of the coumarin. mdpi.com The addition of a chloro group, as in this compound, generally increases the lipophilicity of a molecule, which can enhance its ability to penetrate cells. nih.gov

Mechanistic Pathways of Biological Activities (In Vitro and In Vivo, Non-Clinical)

The biological effects of chromen-2-one derivatives are exerted through various mechanistic pathways, with enzyme inhibition being a prominent mode of action.

Enzyme Inhibition Studies

Coumarins represent a novel class of carbonic anhydrase (CA) inhibitors, acting as prodrugs with a unique mechanism. scispace.comnih.gov They undergo hydrolysis of their lactone ring within the CA active site, a reaction mediated by the enzyme's esterase activity, to form 2-hydroxy-cinnamic acid derivatives. scispace.commdpi.com These hydrolyzed products then bind to the entrance of the active site cavity. nih.govmdpi.com

Several studies have demonstrated the selective inhibition of tumor-associated carbonic anhydrase isoforms, hCA IX and hCA XII, by coumarin derivatives. nih.govmdpi.comnih.gov These isoforms are overexpressed in many tumors and are involved in pH regulation and tumor progression. tandfonline.comunica.it

Specifically, a series of 8-substituted coumarins were synthesized and found to be potent and selective inhibitors of hCA IX and hCA XII, with nanomolar potency. nih.gov These compounds showed no significant inhibitory activity against the cytosolic isoforms hCA I and hCA II. nih.gov This selectivity is attributed to the variability of amino acid residues at the entrance of the active site among different CA isoforms. nih.gov The inhibition of hCA IX and XII by these coumarin derivatives presents a promising strategy for targeting hypoxic tumors. nih.govtandfonline.com

| Compound/Isoform | hCA I | hCA II | hCA IX | hCA XII |

| 8-Substituted Coumarins | No significant inhibition up to 10 µM nih.gov | No significant inhibition up to 10 µM nih.gov | Nanomolar potency nih.gov | Nanomolar potency nih.gov |

Aromatase Inhibition

Receptor Agonism/Antagonism

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has been identified as a potential drug target. acs.orgresearchgate.net A family of 2H-chromen-2-one derivatives has been identified as agonists for GPR35. nih.gov

SAR studies have provided insights into the structural requirements for GPR35 agonism. The position and nature of substituents on the 2H-chromen-2-one scaffold are crucial for activity. For instance, compounds with a 1H-tetrazol-5-yl group at the 3-position have shown higher potency compared to those with a carboxyl group at the same position. nih.gov Furthermore, a hydroxyl group at the 7-position of the chromen-2-one ring plays a significant role in the agonistic activity. nih.gov The most potent GPR35 agonist identified in one study was 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one, with an EC₅₀ of 5.8 nM. nih.gov

It's important to note that there can be significant species variation in the pharmacology of GPR35 agonists. nih.gov A compound that is a potent agonist for human GPR35 may be less potent at rat or mouse orthologues. acs.org

Monoamine Neurotransmitter Re-uptake Inhibition

The this compound scaffold has been integral to the development of novel antipsychotic agents. A prominent derivative, 7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy)-4-methyl-8-chloro-2H-chromen-2-one, has demonstrated unique pharmacological characteristics. nih.govfrontiersin.orgresearchgate.net This compound exhibits high affinity for both dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.govfrontiersin.orgresearchgate.net The design of this derivative also incorporated features to minimize common side effects associated with antipsychotic treatments; it possesses low affinity for 5-HT2C and H1 receptors, which is intended to reduce the risk of obesity, and low affinity for hERG channels to decrease the incidence of cardiac-related issues. frontiersin.orgtandfonline.com The discovery and synthesis of such coumarin derivatives highlight the potential of the this compound core in creating agents that target multiple neurotransmitter systems. frontiersin.orgresearchgate.netingentaconnect.com

Cellular Pathway Modulation in Cancer Research (In Vitro)

The coumarin nucleus (2H-chromen-2-one) is recognized as a privileged scaffold in medicinal chemistry, with numerous derivatives investigated for their anticancer properties. ingentaconnect.comnih.gov These compounds exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization and angiogenesis. ingentaconnect.comnih.gov The planar and lipophilic nature of the 2H-chromen-2-one ring allows it to interact with various biological targets. frontiersin.org

Apoptosis Induction and Related Protein Modulation

A primary mechanism through which coumarin derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. nih.govresearchgate.net Synthetic coumarins have been shown to activate both intrinsic and extrinsic apoptotic pathways. researchgate.net This is often achieved by modulating the expression of key regulatory proteins. For instance, some coumarin derivatives increase the levels of pro-apoptotic proteins such as Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2. nih.gov

The activation of caspases, which are key executioners of apoptosis, is a common finding. Studies on various coumarin compounds have demonstrated the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -7). frontiersin.orgnih.gov The cleavage of poly-ADP-ribose polymerase (PARP) by activated caspases is another hallmark of apoptosis observed in cells treated with coumarin derivatives. frontiersin.org For example, under the action of xanthyoxylin and 6, 7, 8-trimethoxyl-coumarin, an increase in lysed caspase-7 and PARP was observed. frontiersin.org Furthermore, a coumarin-chalcone hybrid, S009-131, has been shown to trigger apoptosis, which is linked to its ability to induce DNA damage. nih.gov

Cell Cycle Arrest

Coumarin-based compounds have demonstrated the ability to halt the proliferation of cancer cells by inducing cell cycle arrest at various phases. researchgate.net This disruption of the normal cell cycle prevents cancer cells from dividing and growing.

Several studies have reported that coumarin derivatives can cause cell cycle arrest in the G1 phase. This is often associated with the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4), as well as an upregulation of the cell cycle inhibitor p27. researchgate.net Other derivatives have been found to induce arrest at the G2/M phase. researchgate.net For example, one study found that a specific coumarin derivative induced G2/M phase arrest and inhibited tubulin polymerization. researchgate.net The ability to inhibit cell cycle progression is a significant component of the anticancer profile of coumarins. nih.gov

Inhibition of Tubulin Polymerization

Microtubules are critical components of the cellular cytoskeleton, playing a vital role in cell division, structure, and transport. Their dynamic nature makes them an attractive target for anticancer drugs. tandfonline.com Several coumarin derivatives have been identified as inhibitors of tubulin polymerization. tandfonline.comingentaconnect.comresearchgate.net

One study investigated a series of chromene-based chalcones and identified (E)-3-(6-Chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one as a potent inhibitor of tubulin assembly. tandfonline.com This compound was found to bind directly to tubulin, perturbing microtubule stability and the function of the mitotic spindle, ultimately leading to cell arrest and apoptosis. tandfonline.com Another study reported a 4,7-dihydroxycoumarin (B595064) derivative that inhibited tubulin polymerization with an IC50 of 6.19 µM. researchgate.net The inhibition of tubulin polymerization represents a key mechanism by which certain coumarin derivatives, including those with a chloro-substitution, exert their cytotoxic effects. tandfonline.com

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (E)-3-(6-Chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one | 19.6 | tandfonline.com |

| 4,7-dihydroxycoumarin based acryloylcyanohydrazone derivative (8h) | 6.19 | researchgate.net |

| Arylpiperazine and triazole hybrid (12a, R1 = 2-chloro) | 2.06 | mdpi.com |

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. nih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Coumarins have been investigated for their anti-angiogenic properties, acting through various mechanisms. nih.govresearchgate.net

Derivatives of coumarin have been shown to inhibit key factors involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). nih.gov For example, scopoletin (B1681571) derivatives, including those with chloro-phenyl substitutions, were able to inhibit VEGF-stimulated proliferation, migration, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov This inhibition was linked to a decrease in the phosphorylation of downstream signaling proteins like ERK1/2 and Akt. nih.gov

Another important target is the Hypoxia-Inducible Factor-1 (HIF-1) pathway, which helps tumors adapt to low-oxygen environments and promotes angiogenesis. nih.govacs.org Small molecule HIF-1 pathway inhibitors have been developed based on a 2,2-dimethyl-2H-chromene structure, demonstrating the potential of the broader chromene scaffold in anti-angiogenic research. nih.govacs.org

p53 Tumor Suppressor Protein Modulation

The p53 tumor suppressor protein, often called the "guardian of the genome," plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage. nih.gov The modulation of p53 activity is a significant mechanism for some anticancer agents.

Coumarin derivatives have been shown to affect p53 activity. nih.gov A study on a coumarin-chalcone hybrid, S009-131, revealed that it causes DNA damage, leading to the activation and stabilization of p53 through post-translational modifications, specifically phosphorylation at key residues. nih.gov This activation enhanced the transcriptional efficiency of p53. nih.gov The study also suggested that the compound might directly interfere with the p53-MDM2 interaction, a key negative feedback loop that leads to p53 degradation. nih.gov In contrast, other studies have shown that some coumarins can exert their effects independently of p53. For instance, 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC) was found to induce the cell cycle inhibitor p21 in a p53-independent manner in leukemic cells. conicet.gov.ar These findings indicate that coumarins can influence the p53 pathway through both dependent and independent mechanisms.

Antimicrobial Activity Mechanisms

The antimicrobial effects of halogenated coumarins, including this compound, are attributed to several underlying mechanisms. These mechanisms often work in concert to inhibit the growth of or kill microbial pathogens.

One of the proposed mechanisms for the antimicrobial action of halogenated coumarins is the induction of oxidative stress through the generation of reactive oxygen species (ROS). researchgate.net Studies have suggested that the introduction of a halogen atom into the coumarin skeleton can lead to the formation of ROS when the compound is photoactivated. researchgate.net This increase in ROS within microbial cells can cause widespread damage to essential biomolecules such as proteins, lipids, and nucleic acids, ultimately leading to cell death. nih.gov The generation of ROS provides a broad-spectrum antimicrobial strategy that can target multiple cellular components simultaneously. nih.gov

The presence of a halogen, such as the chlorine atom in this compound, significantly influences the molecule's physicochemical properties, which in turn enhances its interaction with microbial targets. Halogenation is known to increase the lipophilicity and hydrophobicity of the coumarin skeleton. researchgate.net This increased lipophilicity facilitates better penetration of the molecule through the lipid-rich cell membranes of microorganisms. researchgate.net Once inside the cell, the halogen atom can contribute to a higher binding affinity for various biological targets. This enhanced binding may be due to the formation of specific interactions, such as hydrogen bonds or halogen-p interactions, with amino acid residues within the active sites of microbial enzymes or proteins. researchgate.netsci-hub.se

Reactive Oxygen Species (ROS) Induction

Specific Role of the 8-Chloro Substituent in SAR

The chloro-substituent at the 8-position of the chromen-2-one ring is not merely a passive addition but plays a crucial and specific role in defining the molecule's chemical behavior and biological activity.

The 8-chloro substituent exerts a notable influence on the regioselectivity and reactivity of the coumarin scaffold during chemical synthesis. For instance, in the Pechmann condensation reaction to synthesize 4-substituted coumarins, the electronic nature of the substituents on the resorcinol (B1680541) precursor directs the cyclization. In the synthesis of 8-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one from 2-chlororesorcinol (B1584398), the chloro group, being electron-withdrawing, influences the position of the electrophilic substitution on the benzene (B151609) ring, guiding the formation of the final product. nih.gov This directing effect is critical for the specific synthesis of 8-substituted coumarins.

Table 1: Synthesis of 8-Chloro-7-hydroxy-4-aryl-2H-chromen-2-ones

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Chlororesorcinol | Ethyl benzoylacetate | 8-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | nih.gov |

This table illustrates the role of 2-chlororesorcinol as a key starting material in the regioselective synthesis of 8-chloro coumarin derivatives.

The chlorine atom at the 8-position plays a significant role in molecular recognition and the binding of the molecule to its biological targets. The electronic and steric effects of the chlorine substituent can lead to specific interactions within the binding pocket of a protein. sci-hub.se The electron-withdrawing nature of chlorine can alter the electron distribution across the coumarin ring system, which may cause tighter or looser interactions with amino acid residues in the target protein. sci-hub.se Computational studies on related chloro-coumarin derivatives have shown that the chlorine atom can be a key site for intermolecular interactions, influencing how the molecule fits into a binding site. researchgate.net This ability to form specific contacts is crucial for the potency and selectivity of the compound as an inhibitor of enzymes like monoamine oxidase (MAO) or other protein targets. uniba.it The presence of a halogen can lead to enhanced binding affinity and, consequently, improved biological activity. rsc.org

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental information about the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in elucidating various molecular properties.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. Both Hartree-Fock (HF) and Density Functional Theory (DFT) methods are employed for this purpose. icm.edu.pl The HF method approximates the many-electron wavefunction as a single Slater determinant but does not fully account for electron correlation. wolfram.com DFT, on the other hand, includes effects of electron correlation through an exchange-correlation functional, often leading to more accurate results. wolfram.com

For coumarin (B35378) derivatives, geometry optimization is typically performed using DFT with various basis sets, such as B3LYP/6-311++G(d,p). icm.edu.pl These calculations determine key structural parameters like bond lengths, bond angles, and dihedral angles. icm.edu.pl For instance, a DFT study on 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one, a related compound, utilized the B3LYP/6-311++G(d,p) level of theory to determine its optimized geometry and self-consistent field (SCF) energy. Such calculations are crucial as the optimized structure is the basis for all further computational analyses. icm.edu.pl

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.net Conversely, a small energy gap suggests higher reactivity and lower stability. researchgate.net For example, DFT calculations on various coumarin derivatives are used to determine these energy values and predict their reactivity. researchgate.neteurjchem.com While specific values for 8-Chloro-2H-chromen-2-one are not detailed in the reviewed literature, a study on 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one calculated the HOMO-LUMO energy gap to be -0.09202 a.u., indicating its potential chemical activity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Dichloro-chromenone Derivative (Note: Data for 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one, not this compound)

| Orbital | Energy (a.u.) |

|---|---|

| HOMO | -0.23122 |

| LUMO | -0.32324 |

| Energy Gap (ΔE) | -0.09202 |

Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. sapub.org They are invaluable for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps predict sites for electrophilic and nucleophilic attack. sapub.org In an ESP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. sapub.orgnih.gov

These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the optimized molecular structure. nih.gov For coumarin derivatives, ESP analysis can reveal the most negative potential sites, often localized on electronegative atoms like oxygen, and positive potential sites around hydrogen atoms. sapub.org For example, in a study of 3-(Benzo[d]thiazol-2-yl)-6,8-dichloro-2H-chromen-2-one, DFT calculations were used to generate MEP surfaces, identifying the electron-rich and electron-deficient areas of the molecule. nih.gov This information is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. sapub.org

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. rsc.org

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. rsc.org Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / 2η. rsc.org

These parameters are widely used to compare the reactivity of different molecules. eurjchem.comrsc.org A high chemical potential suggests better nucleophilicity, while a high electrophilicity index indicates a good electrophile. The calculation of these descriptors for various coumarin derivatives allows for a systematic evaluation of their reactivity profiles. acs.orgekb.eg

Table 2: Formulas for Global Reactivity Descriptors rsc.org

| Descriptor | Formula |

|---|---|

| Ionization Potential (IP) | IP = -EHOMO |

| Electron Affinity (EA) | EA = -ELUMO |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 |

| Chemical Hardness (η) | η = (IP - EA) / 2 |

| Electrophilicity Index (ω) | ω = μ² / 2η |

| Softness (S) | S = 1 / 2η |

Electrostatic Potential (ESP) Maps and Charge Distribution Analysis

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a crucial tool in drug discovery for understanding ligand-protein interactions and for structure-based drug design.

Coumarin derivatives are known inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII, which are validated anti-cancer targets. unipi.itnih.gov Studies have shown that the substitution pattern on the coumarin ring significantly influences inhibitory activity and selectivity.

Research on 7-hydroxycoumarin derivatives revealed that the introduction of a chlorine atom at the C8 position was detrimental for binding to the hCA IX isoform. tandfonline.com However, the same 8-chloro substituted compound showed an improved inhibitory effect against hCA XII when compared to the unsubstituted parent compound. tandfonline.com

Molecular docking studies have been performed to elucidate the binding mode of coumarins within the hCA XII active site. unipi.ittandfonline.com These studies suggest a unique inhibition mechanism. The coumarin ring itself does not directly bind to the catalytic zinc ion. Instead, the coumarin acts as a prodrug; its lactone ring is hydrolyzed by the enzyme, and the resulting open-ring carboxylate then binds to the active site. nih.govacs.org Docking simulations predict that the carbonyl oxygen of the coumarin core can form a hydrogen bond with a water molecule that coordinates the prosthetic zinc ion, facilitating the hydrolytic cleavage of the lactone ring. unipi.it The resulting 2-hydroxy-cinnamic acid derivative then anchors at the entrance of the catalytic cleft, blocking substrate access. acs.org This mechanism explains the high isoform selectivity observed for many coumarin inhibitors. nih.gov

Analysis of Non-Covalent Interactions (Hydrogen Bonding, Pi-Pi Stacking, Cation-Pi)

Non-covalent interactions are crucial for the structural integrity and function of large molecules and molecular assemblies. orchemsoc.in The 2H-chromen-2-one, or coumarin, core of the molecule facilitates π-π stacking interactions with biological targets. vulcanchem.com In crystal structures of related coumarin derivatives, molecules are often connected through C—H⋯O hydrogen bonds and reinforced by weak aromatic π–π stacking interactions. iucr.org The presence of a chlorine atom, an electronegative group, on the benzopyrone backbone influences the electron distribution, which can affect its reactivity and binding interactions. vulcanchem.com This alteration of the π-electron density can, in turn, impact the strength of π-π stacking interactions. rsc.org

The hydroxyl groups on similar coumarin structures are known to participate in hydrogen bonding. For instance, in docking studies of a related compound, 3-benzoyl-7-hydroxy-2H-chromen-2-one, the 7-hydroxy group forms hydrogen bonds with the amino acid residue Glu329. The benzopyrone core itself is a key feature that facilitates these π-π stacking interactions with biological targets. vulcanchem.com

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking and dynamics simulations have been employed to identify key amino acid residues in the binding pockets of proteins that interact with coumarin derivatives. For example, in studies with human dipeptidyl peptidase III (hDPP III), the binding of a potent inhibitor, 3-benzoyl-7-hydroxy-2H-chromen-2-one, was stabilized by interactions with several residues. Hydrogen bonds were observed between the 7-OH group and Glu329, while van der Waals interactions were important with Ile315, Ser317, Phe381, Pro387, and Ile390. mdpi.com

In another example with a different coumarin derivative, docking simulations showed that the hydroxyl group of 3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one forms hydrogen bonds with Arg120 in the COX-2 binding site, while the chlorophenyl moiety occupies a hydrophobic pocket near Tyr355. vulcanchem.com Similarly, for coumarin-based kinetic stabilizers of amyloidogenic immunoglobulin light chains, the aromatic core of the stabilizer occupies a hydrophobic pocket formed by residues such as Y87, F98, and P44', and can form hydrogen bonds with the backbone of T46'. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique used to explore the relationship between the chemical structures of compounds and their biological activities. derpharmachemica.com

QSAR models have been developed for various coumarin derivatives to predict their biological activities. For instance, a QSAR model with high predictive power (r² = 0.92) was developed for a series of thiazolyl-hydrazono-coumarin hybrids to predict their anticancer activity. mdpi.com This model was then used to predict the activity of newly synthesized compounds. mdpi.com The development of such models is a key tool in drug discovery, helping to identify structural requirements for improved bioactivity. derpharmachemica.com To ensure the validity of 3D-QSAR analyses, the binding modes of the compounds are often examined through docking and molecular dynamics simulations. nih.gov

QSAR studies correlate molecular descriptors with biological potency. In a study of coumarin derivatives as inhibitors of human dipeptidyl peptidase III, QSAR modeling indicated that the presence of larger substituents with double and triple bonds, as well as aromatic hydroxyl groups, increases their inhibitory activity. mdpi.com For a series of naphthoquinone derivatives, a QSAR model was constructed using seven selected molecular descriptors to correlate with their anticancer activity against HT-29 cells. derpharmachemica.com These models help in identifying the key structural features that can be modified to enhance the potency of the molecules. derpharmachemica.com

Development of 2D and 3D-QSAR Models for Predictive Activity Assessment

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations are used to analyze the stability and dynamic conformational changes of ligand-receptor complexes. nih.gov For a coumarin derivative, compound 2b, an MD study showed it reached equilibrium at 0.8 Å after 3.5 nanoseconds. mdpi.comresearchgate.net In another study, MD simulations of a potent coumarin-based inhibitor of hDPP III revealed the importance of the 7-OH group and interactions with specific enzyme residues for the binding mechanism. mdpi.com These simulations provide insights into the preferential binding of a ligand to its target in a dynamic environment, which can be more representative of physiological conditions. nih.gov The stability of these interactions over time is a key indicator of the potential efficacy of the compound. nih.gov

In Silico Prediction of Pharmacokinetic and ADMET Properties (excluding toxicity/adverse effects)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of development. ijpsonline.comjmchemsci.com These predictions help in assessing the "drug-likeness" of compounds. mdpi.com

For various series of coumarin derivatives, in silico ADME predictions have been performed. These studies often analyze parameters such as human intestinal absorption (HIA), Caco-2 cell permeability (as a model for the intestinal barrier), and plasma protein binding. ijpsonline.comjmchemsci.com For example, a study on coumarin-disubstituted benzene (B151609) conjugates showed excellent predicted HIA (97.46–98.93%) and moderate Caco-2 permeability. jmchemsci.com Another study on a series of 3-((dicyclohexylamino)(substituted phenyl/heteryl)-methyl)-4-hydroxy-2H-chromen-2-one derivatives found that the compounds exhibited good percent absorption, ranging from 84.9% to 100%. mdpi.com

The prediction of these properties is often guided by rules such as Lipinski's Rule of Five, which considers molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. ijpsonline.com

Table of Predicted ADME Properties for a Series of Coumarin Derivatives

| Compound Series | Predicted Human Intestinal Absorption (% HIA) | Predicted Caco-2 Permeability | Reference |

| Coumarin-disubstituted benzene conjugates | 97.46–98.93 | Moderate | jmchemsci.com |

| 3-((Dicyclohexylamino)(substituted phenyl/heteryl)-methyl)-4-hydroxy-2H-chromen-2-one derivatives | 84.9–100 | Not specified | mdpi.com |

Advanced Applications of 8 Chloro 2h Chromen 2 One in Chemical and Biological Research

The coumarin (B35378) scaffold, a privileged structure in medicinal chemistry and materials science, gains significant versatility with the introduction of a chlorine atom at the 8-position. ingentaconnect.comijpcbs.com This modification in 8-Chloro-2H-chromen-2-one not only influences its inherent physicochemical properties but also provides a reactive handle for extensive chemical manipulation. This has established the compound as a valuable synthon for creating complex molecular architectures and as a foundational element for the development of sophisticated biological tools. ijpcbs.commdpi.com

Future Research Perspectives and Methodological Advancements for 8 Chloro 2h Chromen 2 One

The coumarin (B35378) scaffold, a fundamental structure in numerous natural and synthetic compounds, continues to be a focal point of intensive research due to its wide-ranging biological activities and applications in material science. tandfonline.comnih.govnih.gov The derivative 8-Chloro-2H-chromen-2-one, characterized by a chlorine atom at the C8 position, presents a unique profile for further scientific exploration. Future research is poised to build upon the existing knowledge of coumarins, leveraging cutting-edge methodologies to unlock new potentials for this specific compound and its analogues. The following sections outline key areas of prospective research, from sustainable synthesis to advanced computational design and novel applications.

Q & A

Q. What are the optimal synthetic routes for preparing 8-Chloro-2H-chromen-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation of 2H-chromen-2-one derivatives. A common approach is electrophilic substitution using chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled conditions. For example:

- Solvent choice : Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates .

- Temperature : Elevated temperatures (80–100°C) improve substitution efficiency but may require inert atmospheres to prevent decomposition .

- Catalysts : Lewis acids (e.g., AlCl3) can direct chlorination to the 8-position regioselectively .

Q. Table 1: Representative Synthesis Conditions

| Chlorinating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| SO2Cl2 | DMF | 90 | 72 | |

| Cl2 (gas) | CCl4 | 80 | 65 |

Q. How is this compound characterized structurally, and what techniques are critical for validation?

Methodological Answer:

- X-ray crystallography : Determines absolute configuration and packing interactions. For example, monoclinic systems (space group P21/n) are common, with unit cell parameters a = 9.057 Å, b = 5.702 Å, c = 25.289 Å .

- NMR spectroscopy : <sup>1</sup>H NMR shows deshielded protons adjacent to chlorine (δ 7.2–7.8 ppm). <sup>13</sup>C NMR confirms the carbonyl (C=O) at ~160 ppm .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts) using crystallographic data .

Q. What are the standard reactivity profiles of this compound under nucleophilic substitution?

Methodological Answer: The chlorine atom at C8 is susceptible to nucleophilic attack. Key considerations:

- Nucleophiles : Amines or alkoxides displace Cl under mild conditions (e.g., room temperature in THF) .

- Leaving group stability : The electron-withdrawing coumarin ring enhances Cl<sup>−</sup> departure.

- Side reactions : Competing hydrolysis can form 8-hydroxy derivatives; anhydrous conditions minimize this .

Advanced Research Questions

Q. How can computational methods predict and optimize the regioselectivity of this compound derivatives?

Methodological Answer:

- DFT calculations : Assess transition-state energies to predict chlorination sites. For example, M06-2X/6-311+G(d,p) models show lower activation barriers for C8 substitution vs. C6 .

- Molecular docking : Evaluates binding affinities of derivatives for drug design, correlating substituent effects with bioactivity .

- Hirshfeld surface analysis : Maps electrostatic potentials to explain crystal packing trends, aiding in polymorphism studies .

Q. What challenges arise in refining crystallographic data for this compound, particularly with twinned crystals?

Methodological Answer:

- Software tools : SHELXL refines twinned data using HKLF5 format. Key parameters include BASF (twin scale factor) and TWIN matrix .

- High-resolution data : Resolve overlapping peaks via iterative cycles with R1 < 0.05. Anomalous dispersion (e.g., Cu-Kα) improves chlorine atom localization .

- Validation : Check Rint values (< 0.05) and ADP consistency to avoid overfitting .

Q. How can contradictions in biological activity data among this compound derivatives be resolved?

Methodological Answer:

- Structure-activity relationship (SAR) : Compare substituent effects. For example, 8-Cl vs. 6-Cl analogs show divergent antioxidant activities due to resonance stabilization differences .

- Dose-response assays : Validate bioactivity thresholds using standardized protocols (e.g., IC50 in cytotoxicity studies).

- Meta-analysis : Aggregate data from multiple studies to identify trends, addressing outliers via statistical tools like Grubbs’ test .

Q. What advanced synthetic strategies improve scalability and sustainability of this compound production?

Methodological Answer:

- Flow chemistry : Continuous reactors reduce reaction times (e.g., 30 min vs. 12 hr batch) and improve yield (>85%) via precise temperature control .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Catalyst recycling : Immobilized Lewis acids (e.g., SiO2-supported AlCl3) enable >5 reuse cycles without activity loss .

Data Contradiction Analysis

Example : Conflicting reports on this compound’s fluorescence properties.

- Resolution : Check substituent positions (e.g., 8-Cl vs. 6-Cl) and measurement conditions (solvent polarity, pH). TD-DFT calculations confirm fluorescence quenching in polar media due to enhanced charge transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.